Thiocyanatoacetic acid pentyl ester
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Overview
Description
Thiocyanatoacetic acid pentyl ester is an organic compound with the molecular formula C8H13NO2S It is an ester formed from thiocyanatoacetic acid and pentanol
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Thiocyanatoacetic acid can be reacted with pentanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form this compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the reaction can be performed in a continuous flow reactor with precise control over temperature and pressure to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the thiocyanato group to a thiocyanate group.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Pentyl thiocyanatoacetate can be oxidized to pentyl thiocyanatoacetic acid.
Reduction: Pentyl thiocyanatoacetate can be reduced to pentyl thiocyanate.
Substitution: Various substituted thiocyanatoacetic acid derivatives.
Scientific Research Applications
Thiocyanatoacetic acid pentyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical assays to study enzyme activities.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
Thiocyanatoacetic acid pentyl ester is similar to other esters of thiocyanatoacetic acid, such as methyl thiocyanatoacetate and ethyl thiocyanatoacetate. it is unique in its longer alkyl chain, which can influence its physical and chemical properties. The longer alkyl chain may enhance its solubility in organic solvents and affect its reactivity in chemical reactions.
Comparison with Similar Compounds
Methyl thiocyanatoacetate
Ethyl thiocyanatoacetate
Butyl thiocyanatoacetate
Hexyl thiocyanatoacetate
Properties
CAS No. |
5439-31-6 |
---|---|
Molecular Formula |
C8H13NO2S |
Molecular Weight |
187.26 g/mol |
IUPAC Name |
pentyl 2-thiocyanatoacetate |
InChI |
InChI=1S/C8H13NO2S/c1-2-3-4-5-11-8(10)6-12-7-9/h2-6H2,1H3 |
InChI Key |
USRQZOYSVUTGMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CSC#N |
Origin of Product |
United States |
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